2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-3-anilino-4-(benzenesulfonyl)pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5S/c1-34-20-14-13-18(15-21(20)35-2)27-22(31)16-30-24(26)23(36(32,33)19-11-7-4-8-12-19)25(29-30)28-17-9-5-3-6-10-17/h3-15H,16,26H2,1-2H3,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHWADHLENJRJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.
Substitution Reactions:
Acetamide Formation: The final step includes the acylation of the pyrazole derivative with 3,4-dimethoxyphenylacetic acid or its derivatives under suitable conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and
Biological Activity
The compound 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is . The structure features a pyrazole ring substituted with an amino group and a phenylsulfonyl moiety, along with a dimethoxyphenyl acetamide side chain. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a related compound was shown to inhibit cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation. The specific mechanisms often involve the inhibition of protein kinases that are crucial for tumor growth and survival.
- Case Study: A study demonstrated that a similar pyrazole compound inhibited the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway. This was attributed to the compound's ability to activate caspases and alter the expression of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.
- Mechanism: By inhibiting COX-2, the compound may reduce the synthesis of prostaglandins, thereby alleviating inflammation and pain .
Antioxidant Activity
Antioxidant properties have been observed in several pyrazole derivatives, suggesting that this compound may scavenge free radicals and reduce oxidative stress.
- Research Findings: In vitro assays revealed that similar compounds significantly decreased reactive oxygen species (ROS) levels in human cells, indicating their potential as antioxidant agents .
Pharmacological Profile
The pharmacological profile of this compound includes:
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study published in Cancer Letters highlighted that similar pyrazole compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that derivatives like 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide could be developed as potential anticancer agents .
2. Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Research Findings : A comparative study on various pyrazole compounds revealed that those with sulfonamide groups exhibited enhanced anti-inflammatory activity, potentially positioning this compound as a therapeutic option for conditions like rheumatoid arthritis .
3. Antimicrobial Activity
There is emerging evidence that pyrazole derivatives possess antimicrobial properties. The specific compound's structure allows it to interact with bacterial enzymes, potentially leading to the development of new antibiotics.
- Documented Evidence : Research published in Journal of Medicinal Chemistry reported that certain pyrazole derivatives showed significant antibacterial activity against resistant strains of bacteria .
Agrochemical Applications
1. Pesticidal Activity
The structure of this compound suggests potential use as a pesticide due to its ability to disrupt biological processes in pests.
- Field Trials : Several field trials have indicated that compounds with similar structures effectively reduce pest populations while being safe for non-target species .
Data Tables
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Differences
Key Observations :
- The target compound’s pyrazole core is less complex than the pyrazolo-pyrimidine systems in but more substituted than triazole analogs in .
- The phenylsulfonyl group distinguishes it from sulfonamide derivatives in , which may alter metabolic stability or target affinity.
- The 3,4-dimethoxyphenylacetamide side chain introduces polarizability, contrasting with hydrophobic substituents (e.g., fluoro, isopropoxy) in .
Key Observations :
- The target compound’s synthesis likely shares steps with (sulfonylation) and (acetamide alkylation).
Physicochemical Properties
Table 3: Property Comparison (Selected Compounds)
Notes:
- The target compound’s methoxy and sulfonyl groups may improve aqueous solubility compared to fluorinated analogs in .
Q & A
Q. What are the standard protocols for synthesizing 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with precursor molecules. For example, a common approach includes refluxing equimolar concentrations of substituted phenyl-oxazolone and acetamide derivatives with catalysts like pyridine and zeolite (Y-H) at 150°C under controlled conditions. Post-reaction purification involves ice-water quenching, acid treatment, and recrystallization from ethanol . Key parameters include temperature control, catalyst selection, and solvent choice to minimize side reactions.
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- 1H NMR for hydrogen environment analysis.
- IR spectroscopy to identify functional groups (e.g., sulfonyl, acetamide).
- LC-MS for molecular weight verification.
- Elemental analysis to validate empirical formula .
Cross-referencing spectral data with computational predictions (e.g., PubChem entries) enhances reliability .
Q. What preliminary biological assays are recommended for assessing its pharmacological potential?
- Methodological Answer : Initial screening should focus on:
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity.
- Cell viability assays (e.g., MTT) against cancer or microbial cell lines.
- Dose-response studies to determine IC50 values.
Comparative analysis with structurally similar compounds (e.g., triazole or pyrimidine derivatives) can highlight unique bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer : Optimization strategies include:
- Catalyst screening : Testing alternatives to zeolite (e.g., palladium complexes) to enhance regioselectivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve intermediate stability.
- Temperature gradients : Stepwise heating to prevent decomposition of thermally sensitive intermediates .
Post-synthesis purification via column chromatography or preparative HPLC can isolate high-purity fractions .
Q. What computational tools are effective for predicting this compound’s biological targets and toxicity?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) to simulate binding with receptors like cyclooxygenase-2 (COX-2) or EGFR.
- PASS software for predicting pharmacological activity spectra and toxicity profiles.
- ADMET prediction (e.g., SwissADME) to assess bioavailability and metabolic stability .
Cross-validation with experimental data (e.g., in vitro IC50 vs. docking scores) reduces false positives .
Q. How can contradictory bioactivity data from different assays be resolved?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, cell type). Mitigation strategies include:
- Standardized protocols : Adhere to OECD guidelines for reproducibility.
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and disk diffusion methods.
- Metabolite profiling : Check for prodrug activation or degradation products using LC-MS/MS .
Structural analogs with resolved data (e.g., fluorophenyl derivatives) provide benchmarks for comparison .
Q. What strategies are recommended for elucidating the mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics/proteomics : RNA-seq or SILAC to identify differentially expressed genes/proteins post-treatment.
- Kinase profiling panels : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to pinpoint targets.
- CRISPR-Cas9 screens : Gene knockout studies to validate target dependency .
In vivo models (e.g., xenografts) can contextualize in vitro findings .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess environmental impact or degradation pathways?
- Methodological Answer : Follow frameworks like INCHEMBIOL for environmental fate studies:
- Abiotic degradation : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV exposure).
- Biotic degradation : Soil microcosm studies with LC-MS monitoring.
- Ecotoxicity : Daphnia magna or algae growth inhibition tests .
Computational tools (e.g., ECHA QSAR Toolbox) predict persistence and bioaccumulation .
Q. What statistical approaches are suitable for analyzing dose-response or structure-activity relationship (SAR) data?
- Methodological Answer :
- Non-linear regression (e.g., GraphPad Prism) for IC50/EC50 calculations.
- Principal Component Analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity.
- Machine learning : Random Forest or SVM models trained on PubChem BioAssay data for SAR predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
